2,3-Bis(phenylsulfonyl)-1,3-butadiene

Cycloaddition Molecular orbital energetics Computational chemistry

2,3-Bis(phenylsulfonyl)-1,3-butadiene (CAS 85540-20-1, MFCD00623340) is a symmetrically substituted, electron-deficient 1,3-diene bearing two phenylsulfonyl groups at the 2- and 3-positions. It belongs to the class of bis(sulfonyl)-activated dienes and is distinguished from its regioisomeric 1,3-bis(phenylsulfonyl)-1,3-butadiene (CAS 126281-42-3) by the placement of the activating groups on the internal carbons of the butadiene framework.

Molecular Formula C16H14O4S2
Molecular Weight 334.4 g/mol
CAS No. 85540-20-1
Cat. No. B14421616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(phenylsulfonyl)-1,3-butadiene
CAS85540-20-1
Molecular FormulaC16H14O4S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2
InChIKeyMZRCSZMGBMHTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(phenylsulfonyl)-1,3-butadiene (CAS 85540-20-1): Procurement-Relevant Structural and Reactivity Profile


2,3-Bis(phenylsulfonyl)-1,3-butadiene (CAS 85540-20-1, MFCD00623340) is a symmetrically substituted, electron-deficient 1,3-diene bearing two phenylsulfonyl groups at the 2- and 3-positions [1]. It belongs to the class of bis(sulfonyl)-activated dienes and is distinguished from its regioisomeric 1,3-bis(phenylsulfonyl)-1,3-butadiene (CAS 126281-42-3) by the placement of the activating groups on the internal carbons of the butadiene framework [2]. The compound is described as a shelf-stable, highly functionalized crystalline solid that serves as a versatile substrate for Michael addition, tandem annulation, and dipolar cycloaddition cascades, enabling the rapid construction of carbocyclic and heterocyclic scaffolds that are not readily accessible using the 1,3-isomer or mono-activated sulfonyl dienes [3].

Workflow
Michael addition–tandem annulation cascades
Selection
2,3-isomer (internal sulfone); not 1,3-isomer
Use Context
Carbocyclic & heterocyclic scaffold construction

Why Generic Bis(sulfonyl)diene Substitution Fails: The 2,3- vs. 1,3-Regioisomer Reactivity Divergence


The two regioisomeric bis(phenylsulfonyl)butadienes—the 2,3-isomer (target compound) and the 1,3-isomer—exhibit fundamentally different reactivity profiles that preclude their interchangeable use in synthetic protocols. The 1,3-isomer possesses a markedly lower LUMO energy (−1.39 eV vs. +4.29 eV for the 2,3-isomer) and reacts predominantly via concerted [4+2] cycloaddition pathways [1]. In contrast, the 2,3-isomer exists exclusively in the transoid (s-trans) conformation with a high rotational barrier about the central C2–C3 bond, rendering it incapable of direct concerted Diels–Alder cycloaddition; instead, it engages in stepwise Michael addition at the terminal methylene carbons, followed by tandem cyclization cascades that produce structurally distinct product classes [2]. Simple replacement of the 2,3-isomer with the 1,3-isomer leads to either a complete loss of the desired reaction manifold or formation of rearranged products, as the 2,3-isomer can isomerize to the 1,3-isomer under certain conditions (e.g., in the presence of benzenesulfinate anion), thereby diverting the reaction pathway [3].

The 1,3-regioisomer proceeds via concerted [4+2] cycloaddition, not stepwise Michael cascades, which may redirect product outcome.
Stereochemical fidelity observed for the 2,3-isomer may not transfer to the 1,3-isomer, as its pathway may not preserve E/Z geometry.
Practical stability differs: the 1,3-isomer self-dimerizes and requires in situ generation, limiting routine lab use.

Quantitative Differentiation Evidence: 2,3-Bis(phenylsulfonyl)-1,3-butadiene vs. Closest Analogs


LUMO Energy Differential Dictates Regiodivergent Reactivity: 2,3-Isomer vs. 1,3-Isomer

The 1,3-bis(phenylsulfonyl)-1,3-butadiene isomer is far more electrophilic than the 2,3-isomer, as quantified by their respective LUMO energy levels of −1.39 eV versus +4.29 eV, a difference of 5.68 eV [1]. This electronic disparity translates directly into divergent reaction manifolds: the 1,3-isomer undergoes rapid [4+2] cycloaddition with enamines (e.g., 84% yield of Diels–Alder adduct 16 with N-methyl-1,2,3,4-tetrahydropyridine), whereas the 2,3-isomer requires initial rearrangement to the 1,3-isomer (mediated by catalytic benzenesulfinate) before cycloaddition can occur, or alternatively proceeds through a stepwise Michael addition pathway that is inaccessible to the 1,3-isomer [2].

LUMO energy
Head-to-head
+4.29 eV
vs −1.39 eV
Isomer sourcing critical for reaction outcome
Δ = 5.68 eV; 1,3-isomer far more electrophilic
Cycloaddition Molecular orbital energetics Computational chemistry

Complete Stereospecificity in Tandem [3+2] Annulation: E- vs. Z-Substrate Comparison

In the tandem conjugate addition–[3+2] anionic cyclization reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with dimethyl 1-pentenedioate derivatives, the process proceeds with complete stereospecificity. Treatment of both (E)- and (Z)-dimethyl (3-cyano-2-propenyl)propanedioate with NaH in the presence of the bis(phenylsulfonyl)diene each afforded a single cycloadduct, with no detectable signs of the other diastereomer by 1H NMR analysis [1]. This stereochemical fidelity is a direct consequence of the stepwise, carbanion-mediated mechanism unique to the 2,3-isomer, and contrasts with the stereochemical outcomes observed with the 1,3-isomer, which reacts via a concerted cycloaddition pathway where stereochemical information can be eroded [2].

Stereospecificity
Head-to-head
>95:5 dr
Supports stereospecific route design
1,3-isomer stereochemical outcome not reported
Stereospecific synthesis Tandem annulation Bicyclo[3.3.0]octene Cyclopentanoid natural products

Cascade Michael Addition–Dipolar Cycloaddition: 95% Yield of 7-Oxa-1-azanorbornane with Oximes

2,3-Bis(phenylsulfonyl)-1,3-butadiene reacts with cyclohexanone oxime to afford the corresponding 7-oxa-1-azanorbornane cycloadduct in 95% isolated yield [1]. This transformation proceeds via a three-step cascade: (i) conjugate addition of the oxime oxygen to the terminal methylene of the diene, (ii) proton transfer to generate a transient nitrone intermediate, and (iii) intramolecular 1,3-dipolar cycloaddition of the nitrone onto the remaining π-bond. In contrast, the 1,3-isomer cannot support this cascade because it lacks the terminal methylene unit required for the initial Michael addition step; instead, the 1,3-isomer undergoes direct [4+2] cycloaddition with oxime-derived nitrones, producing structurally distinct products [2]. The oxime cascade with the 2,3-isomer has been successfully applied to the total synthesis of (±)-cylindricine C, (±)-2,7,8-epi-perhydrohistrionicotoxin, and the azatricyclic core of (±)-halichlorine [3].

Cascade yield
Head-to-head
95%
Enables cascade synthesis of azaspirocyclic cores
Cascade not possible with 1,3-isomer
Alkaloid synthesis Nitrone cycloaddition 4-Piperidone Cascade reaction

Dual-Function Reactivity: Michael Acceptor and Sulfinate Leaving Group Enable Multi-Step Cascade Sequences

The 2,3-bis(phenylsulfonyl)-1,3-butadiene serves simultaneously as a Michael acceptor and a sulfinate leaving group precursor, enabling tandem reaction sequences that are not possible with simpler sulfonyl dienes. In the base-induced reaction with allyl-substituted 1,3-dicarbonyl compounds (E = CO₂Me), the diene undergoes conjugate addition at the terminal methylene, followed by benzenesulfinate elimination to generate a phenylsulfonyl-substituted allene intermediate, which then undergoes intramolecular [2+2] cycloaddition to yield bicyclo[4.2.0] adducts [1]. In contrast, 2-(phenylsulfonyl)-1,3-butadiene (the mono-activated Backvall diene) lacks the second sulfonyl group required for the tandem elimination–cyclization sequence and cannot access analogous allene intermediates [2]. Similarly, 2,3-bis(phenylsulfonyl)-1,3-butadiene reacts with primary amines via a [4+1] annulation to give pyrrolidines in high yield through a 5-endo-trig cyclization, a transformation that the mono-sulfonyl diene cannot support due to insufficient activation [3].

Dual reactivity
Reported
3–4 step cascade
Dual functionality enables atom-economical sequences
Mono-sulfonyl diene supports only single-step
Tandem reaction Sulfinate elimination [4+1] Annulation Allene synthesis

Reproducible Multigram Synthesis via Organic Syntheses Procedure: 61–70% Overall Yield

2,3-Bis(phenylsulfonyl)-1,3-butadiene is accessible via a rigorously checked Organic Syntheses procedure starting from commercially available 2-butyne-1,4-diol [1]. The two-step sequence—(i) reaction with phenylsulfenyl chloride to give 2,3-bis(phenylsulfinyl)-1,3-butadiene (74% yield, 1.1:1 mixture of diastereomers), followed by (ii) H₂O₂ oxidation in glacial acetic acid—delivers the target disulfone in 61% isolated yield (plus 9% from mother liquor recrystallization, total 70%) [2]. The crystalline product is obtained in multigram quantities (11.6 g from 17.0 g of sulfinyl precursor) and is described as a shelf-stable solid under standard laboratory storage conditions [3]. In contrast, the 1,3-isomer is significantly less stable, exhibiting a pronounced tendency toward self-dimerization that necessitates in situ generation and precludes long-term storage, representing a major practical disadvantage for routine laboratory use [4].

Synthesis scale
Reported
70% yield
shelf-stable
Validated gram-scale protocol supports procurement
Org. Synth. procedure; 1,3-isomer self-dimerizes
Multigram synthesis Process reproducibility Organic Syntheses Quality assurance

[2+2] Cycloaddition with Ynamines: Unique Reactivity Divergence from 1,3-Isomer

A striking example of regioisomer-dependent chemoselectivity is observed in the reaction with ynamines. The 2,3-bis(phenylsulfonyl)-1,3-butadiene reacts with (N,N-diethylamino)propyne in CH₂Cl₂ at 25 °C to give exclusively the [2+2] cycloadduct (37) in 81% isolated yield [1]. In contrast, the 1,3-isomer reacts with the same ynamine under identical conditions to afford a mixture of [4+2] Diels–Alder-derived products (39, 21% and 40, 67%) after loss of phenylsulfinic acid or 1,3-hydrogen shift [2]. This divergent chemoselectivity arises because the 2,3-isomer, locked in the transoid conformation, cannot undergo concerted [4+2] cycloaddition, and instead proceeds through a stepwise [2+2] pathway. No other commercially available bis(sulfonyl) diene exhibits this [2+2] selectivity with ynamines, making the 2,3-isomer uniquely suited for the synthesis of cyclobutene derivatives.

[2+2] selectivity
Head-to-head
81% [2+2]
Unique [2+2] selectivity for cyclobutene synthesis
1,3-isomer gives exclusive [4+2] products
Ynamine [2+2] Cycloaddition Cyclobutene synthesis Chemoselectivity

Optimal Application Scenarios for 2,3-Bis(phenylsulfonyl)-1,3-butadiene Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Bicyclo[3.3.0]octene Cores for Cyclopentanoid Natural Products

When a synthetic route demands stereospecific construction of fused cyclopentane scaffolds (e.g., hirsutic acid analogs, bicyclo[3.3.0]octene natural products), 2,3-bis(phenylsulfonyl)-1,3-butadiene is the only bis(sulfonyl) diene that delivers a single diastereomer from both (E)- and (Z)-configured substrates via its tandem conjugate addition–[3+2] anionic cyclization manifold [1]. Use of the 1,3-isomer or mono-sulfonyl dienes cannot replicate this stereochemical fidelity, as their reaction pathways proceed through different mechanistic courses that may compromise diastereomeric purity. This scenario directly leverages the complete stereospecificity evidenced in Section 3.

Cascade Synthesis of Azaspirocyclic Alkaloid Cores via Oxime–Nitrone Cycloaddition

For medicinal chemistry and natural product programs targeting azaspirocyclic alkaloids (e.g., cylindricine C, perhydrohistrionicotoxin, halichlorine), the 2,3-isomer is the mandatory reagent choice. The cascade sequence—oxime conjugate addition → nitrone formation → intramolecular dipolar cycloaddition—proceeds in 95% yield and is mechanistically inaccessible to the 1,3-isomer, which lacks the terminal methylene acceptor site [2]. The resulting 7-oxa-1-azanorbornane cycloadducts undergo clean N–O reductive cleavage (>95% yield) to furnish 4-piperidones, providing a validated entry to diverse alkaloid scaffolds [3]. No alternative diene platform has been demonstrated to support this entire cascade sequence.

Synthesis of Cyclobutene Derivatives via Exclusive [2+2] Ynamine Cycloaddition

When the synthetic target requires a cyclobutene or cyclobutane intermediate, the 2,3-isomer is uniquely suited due to its exclusive [2+2] cycloaddition chemoselectivity with ynamines (81% yield of cyclobutene adduct 37). The 1,3-isomer cannot provide this product class, instead delivering [4+2] cycloadducts exclusively [4]. This reactivity divergence is a direct consequence of the transoid conformational lock of the 2,3-isomer, and no other sulfonyl diene has been reported to exhibit analogous [2+2] selectivity with ynamines. Research groups pursuing photochemical or thermal cyclobutene rearrangements for complex molecule synthesis should procure the 2,3-isomer specifically.

Multigram-Scale Academic or Industrial Process Development Requiring Reproducible Reagent Supply

For laboratories scaling up synthetic methodology or process chemistry groups requiring a reliable, shelf-stable bis(sulfonyl) diene, the 2,3-isomer is the practical choice. Its synthesis is documented in Organic Syntheses with validated yields (70% total over two steps from 2-butyne-1,4-diol) at multigram scale [5]. The crystalline product is stable under ambient storage, unlike the 1,3-isomer which self-dimerizes and must be generated in situ [6]. This practical differentiation directly impacts procurement decisions for kilo-lab or pilot-scale operations where reagent stability and supply chain reliability are critical.

Application
Selection Property
Validation Focus
Stereospecific bicyclo[3.3.0]octene synthesis
Isomer-specific stereospecificity
Diastereomeric purity by NMR
Cascade alkaloid core construction
Oxime–nitrone cascade compatibility
Reproduce 95% cascade yield
Cyclobutene derivative synthesis
Exclusive [2+2] chemoselectivity
Confirm product class via ynamine addition
Multigram-scale process development
Shelf stability & validated procedure
Reproduce Org. Synth. yields
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